(3-Chlorosulfonyl-phenyl)acetic acid ethyl ester

Overview

Description

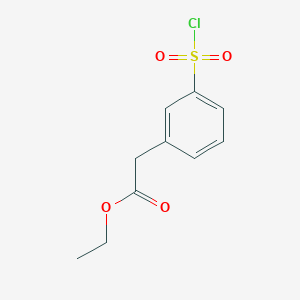

“(3-Chlorosulfonyl-phenyl)acetic acid ethyl ester” is a chemical compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol. It is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters, including “(3-Chlorosulfonyl-phenyl)acetic acid ethyl ester”, can undergo a variety of chemical reactions. They can undergo hydrolysis under acidic or basic conditions to produce alcohols and carboxylic acids . They can also react with Grignard reagents . Furthermore, esters can undergo reduction with lithium aluminum hydride to produce alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chlorosulfonyl-phenyl)acetic acid ethyl ester” would depend on its specific structure. Esters in general have characteristic aromas and flavors .Scientific Research Applications

Functionalization of Porphyrins

- The compound has been utilized in the synthesis of bifunctional chelates for bismuth coordination, which are important in the field of bioinorganic chemistry. Specifically, it facilitates the functionalization of porphyrins, a class of naturally occurring compounds with significant biological and photophysical properties. This research opens pathways for the development of novel porphyrin-based materials with potential applications in photodynamic therapy and molecular imaging (Halime et al., 2010).

Synthesis of Aromatic Multisulfonyl Chlorides

- Another application is in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors. These compounds serve as building blocks in the creation of dendritic and complex organic molecules, which have broad applications in materials science, including the development of advanced polymers and nanomaterials (Percec et al., 2001).

Enzymatic Catalysis and Organic Synthesis

- The ester is also relevant in studies exploring the kinetic modeling of enzymatic catalysis for the transesterification of alcohols, which is crucial in the production of organic esters used as solvents, fragrances, and flavors. This research can lead to more efficient and eco-friendly synthetic pathways for ester production, benefiting industries such as food, cosmetics, and pharmaceuticals (Yadav & Trivedi, 2003).

Catalyst Preparation

- It serves as a precursor in the preparation of sulfuric acid esters used as catalysts for the formylation and acetylation of alcohols under heterogeneous conditions. These catalysts are essential for various organic synthesis reactions, providing a method to increase the efficiency and selectivity of chemical transformations (Niknam & Saberi, 2009).

Synthesis of Complex Organic Molecules

- Additionally, it has been applied in the condensation reactions of organic compounds to form complex molecules with potential applications in medicinal chemistry and materials science. Such research is fundamental in the discovery and development of new drugs and functional materials (Al-Mousawi & El-Apasery, 2012).

Mechanism of Action

Esters

are a class of organic compounds that are characterized by a carbonyl adjacent to an ether linkage . They are widely used in a variety of applications due to their versatility.

Mode of Action

Esters can undergo hydrolysis under acidic or basic conditions to yield alcohols and carboxylic acids . This reaction is often catalyzed by enzymes in biological systems.

Biochemical Pathways

The hydrolysis of esters is a common reaction in many biochemical pathways. The products of this reaction can then participate in other biochemical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of esters can vary widely depending on their structure. Some esters are readily absorbed and distributed throughout the body, while others are metabolized quickly .

Result of Action

The hydrolysis of esters can result in the release of alcohols and carboxylic acids, which can have various effects at the molecular and cellular levels .

Action Environment

The action of esters can be influenced by various environmental factors, including pH and the presence of specific enzymes .

properties

IUPAC Name |

ethyl 2-(3-chlorosulfonylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-4-3-5-9(6-8)16(11,13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZRMBNQECBUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorosulfonyl-phenyl)acetic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)